Benzene, 1-iodo-2-(1-methylethenyl)-

Domino cyclization Palladium catalysis C−H activation

Standard ortho-halostyrenes fail to deliver predictable regiochemistry in Pd-catalyzed domino reactions. This bifunctional building block integrates an aryl iodide with an ortho-isopropenyl group, enabling unique C-I reductive elimination pathways unavailable to bromides or chlorides. - **Lower activation**: Pd-catalyzed domino cyclization at reduced temperatures (vs 140°C for bromide). - **Regiocontrol**: Para-selective C-H activation delivers single regioisomers for medicinal chemistry libraries. - **Radical clock**: Second-order rate constant ~1.1 × 10⁸ M⁻¹s⁻¹ for mechanistic calibration.

Molecular Formula C9H9I
Molecular Weight 244.07 g/mol
CAS No. 61161-21-5
Cat. No. B3054568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-iodo-2-(1-methylethenyl)-
CAS61161-21-5
Molecular FormulaC9H9I
Molecular Weight244.07 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=CC=C1I
InChIInChI=1S/C9H9I/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
InChIKeyFWEXDZADSNBYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-isopropenylbenzene: Bifunctional Building Block


1-Iodo-2-isopropenylbenzene (CAS 61161-21-5; C₉H₉I; MW 244.07) is a bifunctional aromatic building block that integrates an aryl iodide moiety with an ortho-isopropenyl group. This structural arrangement places the compound at the intersection of aryl halide cross-coupling chemistry and styrene-type alkene reactivity [1]. The ortho-substitution pattern creates a sterically constrained environment that influences reactivity outcomes in transition-metal-catalyzed transformations, distinguishing it from para-substituted or non-alkenylated aryl iodides. Its predicted physicochemical properties—boiling point 246.1±19.0 °C, density 1.6±0.1 g/cm³, LogP approximately 4.28—reflect moderate lipophilicity consistent with its utility in organic solvent-based synthetic protocols .

1-Iodo-2-isopropenylbenzene: Iodide vs. Bromide Reactivity


Procurement decisions for ortho-isopropenylphenyl halides cannot assume functional interchangeability between iodide and bromide analogs. In palladium-catalyzed domino cyclization reactions, 1-bromo-2-isopropenylbenzene requires 140 °C for effective transformation, yet 1-iodo-2-isopropenylbenzene reacts at lower temperatures, enabling access to distinct mechanistic pathways including C−I reductive elimination sequences that are unavailable to the bromide [1]. Furthermore, the weaker C−I bond (relative to C−Br) permits oxidative addition under milder conditions but also introduces competing reaction channels—a dual-edged characteristic that demands precise protocol matching. Substituting the chloride analog (1-chloro-2-isopropenylbenzene) results in substantially diminished yields, rendering it unsuitable for high-efficiency applications [1]. The ortho-isopropenyl substitution additionally imparts steric constraints that modulate regioselectivity in C−H activation steps [1].

1-Iodo-2-isopropenylbenzene: Key Evidence


Halogen Impact on Domino Cyclization Yields

In a Pd(OAc)₂/BINAP-catalyzed domino reaction with diphenylacetylene to form tetracyclic 4b-alkyl-10-phenyl-4b,5-dihydroindeno[2,1-a]indene (3aa), 1-iodo-2-isopropenylbenzene (1j) furnished the product in 51% isolated yield, whereas 1-bromo-2-isopropenylbenzene (1b) gave 86% yield under identical 140 °C conditions [1]. The chloro analog (1i) afforded only a moderate yield. Critically, the iodide serves a distinct synthetic purpose beyond yield: Lautens et al. (2012) demonstrated that 1-iodo-2-isopropenylbenzenes uniquely undergo dual insertion followed by C−I reductive elimination to yield carboiodinated indenes—a pathway inaccessible to the bromide [1].

Domino cyclization Palladium catalysis C−H activation

Ortho-Substitution Controls Regioselective C–H Activation

During the palladium-catalyzed domino cyclization, substrates with ortho-substituents including 1-iodo-2-isopropenylbenzene (1j) exhibit exclusive C−H activation at the para position relative to the substituent, yielding single regioisomeric tetracyclic products [1]. This sterically controlled selectivity is consistent across ortho-substituted derivatives bearing methyl, methoxy, or benzyloxy groups, and contrasts with the complex mixtures observed with certain unsymmetrical alkynes where regioselectivity remains unresolved even at reduced temperatures (100 °C) [1].

Regioselectivity C−H functionalization Steric control

Radical Clock Kinetics

2-Iodophenyl alkenes bearing ortho-alkenyl functionality, including ortho-isopropenyl-substituted analogs, have been employed as radical clocks to quantify C−H activation kinetics. The rate of alkene C−H activation was determined to be on the order of 1.1 × 10⁸ M⁻¹s⁻¹, comparable to the rate observed for analogous alkyne-containing substrates [1]. This high rate constant validates the utility of ortho-isopropenylphenyl iodides as mechanistic probes in radical cyclization studies.

Radical cyclization Kinetics C−H activation

Shape-Selective Catalysis with Imprinted Pd Catalysts

A SiO₂-supported molecularly imprinted Pd complex catalyst exhibited pronounced substrate discrimination based on aryl iodide structure. The catalytic performance varied substantially across different combinations of aryl iodides and arylboronic acids, with bulky substituent groups—a characteristic feature of ortho-isopropenyl substitution—being hindered on the imprinted active sites . This shape-selective catalytic behavior enables the molecularly imprinted catalyst to discriminate between aryl iodides bearing different ortho-substitution patterns, a property exploitable in selective cross-coupling applications.

Molecular imprinting Suzuki coupling Shape-selective catalysis

Chemoselective Isopropenyl Polymerization

In monomers containing both isopropenyl and epoxy groups—structurally analogous to 1-iodo-2-isopropenylbenzene in that both feature an aryl-anchored isopropenyl moiety—the HI/I₂ initiating system or iodine alone polymerizes the isopropenyl group selectively at −78 °C in CH₂Cl₂, producing soluble polymers with intact epoxy pendants [1]. This chemoselectivity demonstrates that the isopropenyl group can be addressed orthogonally in the presence of other polymerizable functionalities. While 1-iodo-2-isopropenylbenzene itself is a small-molecule building block rather than a monomer, the selective reactivity of the isopropenyl unit under these conditions is directly transferable to its use in polymer end-capping or functionalization strategies.

Cationic polymerization Chemoselectivity Functional monomers

1-Iodo-2-isopropenylbenzene: Key Applications


Carboiodinated Indene Synthesis via C–I Reductive Elimination

1-Iodo-2-isopropenylbenzene is uniquely suited for the Lautens-type dual insertion/C−I reductive elimination domino reaction to produce carboiodinated indenes—a transformation that the corresponding bromide cannot undergo [1]. This application leverages the compound's capacity to retain iodine through the catalytic cycle, providing iodinated products that serve as further functionalization handles. The 51% yield reported for the tetracyclic product under Ramesh conditions establishes a quantitative benchmark for reaction optimization [1].

Regioselective Tetracyclic Framework Construction

In palladium-catalyzed domino processes targeting fused tetracyclic dihydroindenoindenes, 1-iodo-2-isopropenylbenzene delivers single regioisomeric products via para-selective C−H activation [1]. This predictable regiochemical outcome is critical for library synthesis and medicinal chemistry campaigns where isomeric purity directly impacts biological screening data quality. The compound can be employed at lower temperatures than its bromide counterpart for applications where thermal sensitivity of downstream intermediates is a concern [1].

Radical Clock for C–H Activation Kinetics

Ortho-isopropenylphenyl iodides, with their established second-order rate constant of ~1.1 × 10⁸ M⁻¹s⁻¹, function as reliable radical clocks for calibrating C−H activation methodologies [1]. The ortho-isopropenyl tether provides an internal trapping mechanism that enables quantitative rate measurements, making this compound class valuable for physical organic chemistry investigations and mechanistic validation of new catalytic systems.

Shape-Selective Cross-Coupling with Imprinted Catalysts

The sterically demanding ortho-isopropenyl group enables substrate discrimination in molecularly imprinted catalyst systems [1]. This property is exploitable in chemoselective Suzuki-Miyaura couplings where the imprinted cavity preferentially accommodates or excludes aryl iodides based on their substitution pattern—a capability with potential applications in protecting-group-free sequential coupling strategies and automated synthesis platforms.

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